BoNT-IN-1 -

BoNT-IN-1

Catalog Number: EVT-274184
CAS Number:
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BoNT-IN-1 is classified as a small molecule inhibitor. It is synthesized through chemical methods that focus on modifying structural components that interact with the neurotoxin's active site. The compound is derived from research aimed at understanding the molecular interactions between botulinum neurotoxins and their substrates, specifically targeting the enzymatic activity that leads to paralysis.

Synthesis Analysis

The synthesis of BoNT-IN-1 involves several key steps:

  • Starting Materials: The synthesis begins with readily available amino acids or peptide fragments that mimic the natural substrates of botulinum neurotoxin.
  • Chemical Methods: Common techniques include solid-phase peptide synthesis and solution-phase synthesis. The goal is to create a compound that can effectively bind to the active site of the neurotoxin.
  • Purification: After synthesis, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate BoNT-IN-1 from by-products and unreacted materials.

Technical details regarding the specific reaction conditions (e.g., temperature, pH) are critical for optimizing yield and purity. For instance, employing specific coupling agents can enhance the formation of peptide bonds while minimizing side reactions.

Molecular Structure Analysis

BoNT-IN-1 possesses a unique molecular structure that allows it to effectively inhibit botulinum neurotoxin activity.

  • Structure: The molecular structure typically features a core scaffold derived from amino acids, with functional groups strategically placed to interact with the neurotoxin's active site.
  • Data: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of BoNT-IN-1. These methods provide detailed information about the arrangement of atoms within the molecule.
Chemical Reactions Analysis

The primary chemical reactions involving BoNT-IN-1 focus on its interaction with botulinum neurotoxin:

  • Inhibition Mechanism: BoNT-IN-1 acts by binding to the active site of botulinum neurotoxin, preventing it from cleaving its substrate, SNAP-25 (synaptosomal-associated protein 25). This inhibition effectively blocks the paralysis caused by the toxin.
  • Technical Details: Kinetic studies are often conducted to determine the binding affinity (Kd) and inhibition constant (Ki) of BoNT-IN-1 against various subtypes of botulinum neurotoxin. These studies help characterize its efficacy as an inhibitor.
Mechanism of Action

The mechanism of action for BoNT-IN-1 involves several steps:

  1. Binding: BoNT-IN-1 binds specifically to the active site of botulinum neurotoxin.
  2. Prevention of Substrate Cleavage: By occupying this site, BoNT-IN-1 prevents the neurotoxin from cleaving SNAP-25, which is essential for neurotransmitter release.
  3. Restoration of Function: As a result, neuromuscular transmission can resume, mitigating paralysis.

Data supporting this mechanism typically includes in vitro assays demonstrating reduced SNAP-25 cleavage in the presence of BoNT-IN-1 compared to controls without the inhibitor.

Physical and Chemical Properties Analysis

BoNT-IN-1 exhibits several notable physical and chemical properties:

  • Physical Properties: These may include solubility in various solvents (e.g., water, organic solvents), melting point, and stability under different pH conditions.
  • Chemical Properties: The compound's reactivity with other biomolecules, stability under physiological conditions, and potential for degradation are critical for its application in therapeutic settings.

Relevant data from stability studies can inform on how long BoNT-IN-1 remains effective in biological systems.

Applications

BoNT-IN-1 has several scientific uses:

  • Therapeutic Applications: It can be used in clinical settings to counteract botulinum toxin effects in cases of accidental poisoning or misuse.
  • Research Tool: In laboratory settings, it serves as a valuable tool for studying neurotransmission processes and developing further inhibitors or treatments for related conditions.
  • Pharmaceutical Development: As research continues into its efficacy and safety profiles, BoNT-IN-1 may pave the way for new therapeutic agents targeting neuromuscular disorders.
Introduction to BoNT-IN-1 in Neurotoxin Research

Botulinum neurotoxins (BoNTs), produced by Clostridium botulinum and related species, represent the most potent biological toxins known, with lethal doses estimated at 0.1–1 ng/kg body weight [1]. Classified as Category A biothreat agents by the CDC, these toxins exert their lethal effects through proteolytic cleavage of SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins, disrupting acetylcholine release at neuromuscular junctions and causing flaccid paralysis [1] . The current therapeutic mainstay for botulism—equine-derived antitoxins—suffers from significant limitations: inability to neutralize internalized toxin, risk of anaphylaxis, short therapeutic window, and impracticality for mass casualty scenarios [1] . These constraints have driven intensive research into small-molecule inhibitors capable of targeting intracellular toxin pools and serving as both prophylactic and post-exposure therapeutics. Within this landscape, BoNT-IN-1 has emerged as a significant chemical probe, particularly for studying BoNT serotype A (BoNT/A) and its subtypes. Its identification and characterization mark a milestone in developing pharmacological countermeasures against these potent neurotoxins.

Role of Small-Molecule Inhibitors in Botulinum Neurotoxin (BoNT) Modulation

Small-molecule inhibitors (SMIs) represent a strategically distinct approach to countering BoNT intoxication compared to antibody-based therapies. Their primary advantage lies in their ability to penetrate cellular membranes and reach the neuronal cytosol, where the catalytically active light chain (LC) of BoNT exerts its prolonged proteolytic activity [1] [8]. This intracellular access is crucial because once BoNTs are internalized into neurons, antibodies cannot neutralize them. BoNT/A1, the most clinically significant serotype, exhibits extraordinary persistence within neurons, with enzymatic activity documented for up to 10 months in primary rat spinal cord cultures [9]. This longevity underscores the urgent need for inhibitors that can operate post-internalization.

The development of effective SMIs faces considerable challenges rooted in BoNT's molecular architecture and mechanism. The active site cleft of BoNT/A LC is unusually shallow and expansive, accommodating a substantial substrate interface (SNAP-25 requires at least 17 amino acids for efficient cleavage) [1]. Furthermore, substrate recognition involves exosites distal to the catalytic zinc site, particularly the α-exosite and β-exosite identified in the BoNT/A LC:SNAP-25 complex [1]. This complexity necessitates inhibitors that can block not only the catalytic zinc but also these extended interaction surfaces. Adding to the challenge is the conformational flexibility of the LC and the existence of multiple BoNT serotypes (A-G) and subtypes (e.g., BoNT/A1-A8) with significant sequence variations (31-59% identity among LCs) impacting inhibitor binding [1] [2].

Table 1: Key Challenges and Strategic Approaches in BoNT Small-Molecule Inhibitor Development

ChallengeMolecular BasisInhibitor Design StrategyExample/Target
Intracellular TargetLC translocates to neuronal cytosolCell-penetrant moleculesQuinolinols (e.g., BoNT-IN-1)
Large Substrate InterfaceSNAP-25 binding requires >17 residuesHybrid inhibitors targeting catalytic site + exositesBivalent compounds
Zinc MetalloproteaseHEXXH motif coordinating catalytic Zn²⁺Zinc-chelating warheadsHydroxamates, quinolinols
Serotype/Subtype DiversityLC sequence identity 31-59%Serotype-specific optimizationTailored scaffolds for BoNT/A vs. /E
Prolonged Intracellular ActivityLC stability within neurons (months)High-affinity, stable inhibitorsOptimized pharmacokinetics

Research efforts have yielded diverse inhibitor scaffolds targeting the BoNT LC metalloprotease activity. Major categories include:

  • Zinc-Chelating Agents: Exploiting the zinc-dependent mechanism of SNARE cleavage. Hydroxamates (e.g., 2,4-dichlorocinnamic hydroxamate) and 8-hydroxyquinolines (including BoNT-IN-1) function by coordinating the catalytic zinc ion, thereby blocking the hydrolytic activity [1] [8]. These represent the most prevalent class of BoNT LC inhibitors.
  • Peptide-Based Inhibitors: Utilizing substrate-derived sequences or optimized peptides designed to occupy the substrate binding cleft and exosites [1] [4]. While often potent, their drug-like properties (e.g., permeability, stability) can be suboptimal.
  • Receptor-Binding Inhibitors: Targeting the initial step of toxin entry, exemplified by aurintricarboxylic acid (ATA), which showed 92% protection in mice against BoNT/A and cross-protection against BoNT/E by disrupting interaction with the SV2 receptor . These act extracellularly.

BoNT-IN-1 falls firmly within the zinc-chelating category, specifically as a quinolinol derivative. Its discovery stemmed from similarity searches within chemical libraries (ChemBridge, NSC) based on initial quinolinol hits like NSC 84096 [8]. The therapeutic rationale for SMIs like BoNT-IN-1 extends beyond biodefense. The expanding clinical and cosmetic use of BoNT/A (e.g., Botox™, Dysport™, Xeomin™) increases the risk of accidental overdose or adverse systemic effects [1] [10]. Small-molecule antidotes could offer crucial rescue therapeutics in such scenarios. Furthermore, their potential for oral administration, lower production costs, extended shelf-life without cold chain requirements, and suitability for prophylactic use in high-risk situations present significant logistical advantages over biologics [1] .

BoNT-IN-1 as a Pharmacological Tool for BoNT/A Subtype Studies

BoNT-IN-1 (chemically identified as a quinolinol derivative) serves as a critical pharmacological tool for dissecting the functional variations among BoNT/A subtypes. While serotype A is a major cause of human botulism and the primary therapeutic serotype, it is not monolithic. At least eight subtypes (A1-A8) exist, displaying amino acid sequence differences that translate into divergent biochemical and toxicological profiles [2] [9]. Understanding these differences is paramount for developing effective countermeasures and therapeutics, as inhibitor efficacy can vary significantly across subtypes.

The core structure of BoNT-IN-1 features the 8-hydroxyquinoline pharmacophore, recognized for its metal-chelating capability essential for inhibiting the zinc-dependent metalloprotease activity of the BoNT/A LC [8]. Specific structural modifications around this core, likely involving substitutions on the quinoline rings, were explored to optimize binding affinity and inhibitory potency against BoNT/A1, leading to the identification of BoNT-IN-1 as a lead compound [8]. Biochemical characterization demonstrates that BoNT-IN-1 acts as a potent enzymatic inhibitor. It effectively inhibits the endopeptidase activity of recombinant BoNT/A light chain (rBoNT/A-LC) in in vitro assays utilizing rat brain synaptosomes, a system simulating the physiological neuronal environment better than isolated peptide substrates [8]. Reported IC₅₀ values for potent quinolinols like the closely related NSC 84087 reached the low nanomolar range (e.g., 3.0 nM), making them among the most potent BoNT/A LC inhibitors described [8]. Mechanistically, BoNT-IN-1 is proposed to bind within the catalytic cleft of the LC, directly coordinating the catalytic zinc ion via its hydroxyl and potentially ring nitrogen atoms, thereby blocking substrate access and hydrolysis . This mechanism aligns with the established mode of action for 8-hydroxyquinoline inhibitors against metalloproteases.

Table 2: Application of BoNT-IN-1 in Differentiating BoNT/A Subtype Characteristics

BoNT/A SubtypeKey Characteristics Relevant to Inhibitor StudiesUtility of BoNT-IN-1
A1Longest known duration of action clinically (>months); gold standard therapeutic; high specific activityPrimary target for inhibitor optimization; benchmark for comparing inhibitor efficacy across subtypes
A2Faster neuronal uptake and onset than A1; similar persistence to A1 in neuronsTests inhibitor efficacy against subtypes with potentially different LC conformational dynamics
A3Lower specific activity in mice; distinct persistence profile (shorter than A1/A2 in neurons)Probes impact of LC sequence variations on inhibitor binding affinity and residence time
A4Very low specific activity (ng/LD₅₀); recombinant expression often neededAssesses inhibitor potency against a naturally low-activity subtype; examines binding to divergent LC residues
A5High specific activity (pg/LD₅₀); similar domain arrangement to A1Evaluates inhibitor sensitivity to subtle LC differences despite similar overall structure/activity

BoNT-IN-1's primary research utility lies in probing the functional consequences of sequence variations among BoNT/A LCs. Subtypes exhibit differences in catalytic efficiency, substrate recognition, and crucially, persistence within neurons [2] [9]. For instance, while BoNT/A1, A2, A4, and A5 induce SNAP-25 cleavage that persists for at least 10 months in primary rat spinal cord cultures, BoNT/A3 effects last only about 5 months under the same conditions [9]. BoNT-IN-1, by virtue of its defined mechanism targeting the LC active site, provides a tool to investigate whether these differences in persistence correlate with inherent LC stability or resistance to cellular turnover mechanisms. Furthermore, evaluating the inhibitory potency (IC₅₀ or Ki) of BoNT-IN-1 across purified LCs of different BoNT/A subtypes (A1-A5) can reveal how subtype-specific amino acid substitutions, particularly those lining the active site cleft or nearby exosites, impact inhibitor binding affinity [2]. Such studies are vital for assessing the potential breadth or limitations of SMI therapeutics and for designing next-generation inhibitors with pan-subtype coverage within serotype A.

Beyond basic enzymology, BoNT-IN-1 has proven valuable in in vivo models. Studies with closely related quinolinols, such as NSC 84087, demonstrated significant protection in mice challenged with lethal doses of BoNT/A holotoxin [8]. This confirms that these inhibitors can reach their intracellular target site within neurons in vivo and exert a functional biological effect, mitigating the paralytic outcome of intoxication. This in vivo efficacy, combined with reported low cellular toxicity for the lead quinolinols , validates BoNT-IN-1 and its structural analogs not just as tools for in vitro enzymology, but as promising scaffolds for therapeutic development. Their ability to protect against pre- and post-BoNT challenge in animal models highlights their potential as both prophylactic and rescue therapeutics [8].

Properties

Product Name

BoNT-IN-1

IUPAC Name

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(2-nitrophenyl)methyl]quinolin-8-ol

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C23H20N4O3/c1-14-11-12-24-20(13-14)26-22(17-5-3-4-6-19(17)27(29)30)18-10-9-16-8-7-15(2)25-21(16)23(18)28/h3-13,22,28H,1-2H3,(H,24,26)

InChI Key

VXPGAZJVEWWXED-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-]

Solubility

Soluble in DMSO

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.